rac Duloxetine 3-Thiophene IsoMer Oxalate

Description

Contextualization of Structural Isomerism in Active Pharmaceutical Ingredients (APIs)

Structural isomerism, where atoms and functional groups are connected in different ways, is a critical consideration in drug design and development. nih.gov These differences can significantly alter a molecule's physical, chemical, and biological properties, including its efficacy, metabolism, and toxicity. nih.gov For instance, isomers can exhibit varied binding affinities for target receptors, leading to one isomer being therapeutically active while another is less active or even detrimental. ontosight.ai Therefore, the identification and characterization of all potential isomers during drug synthesis are mandated by regulatory bodies to ensure the purity, safety, and consistency of the final pharmaceutical product. researchgate.net

Significance of Positional Isomerism in Thiophene-Containing Pharmaceuticals

The thiophene (B33073) ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry. It is often used as a bioisosteric replacement for a phenyl ring, a substitution that can enhance a compound's metabolic stability and binding affinity. chemicalbook.com The position of substituents on the thiophene ring can drastically influence the molecule's interaction with biological targets. In the case of duloxetine (B1670986), the API features a thiophen-2-yl group. The compound under discussion, however, contains a thiophen-3-yl group, making it a positional isomer. This seemingly minor shift from the 2-position to the 3-position can alter the electronic distribution and steric profile of the molecule, potentially impacting its pharmacological activity.

Rationale for Investigating rac-Duloxetine 3-Thiophene Isomer Oxalate (B1200264)

The primary impetus for the investigation of rac-Duloxetine 3-Thiophene Isomer Oxalate stems from its classification as a process-related impurity in the synthesis of duloxetine. google.com This isomer, also known as Duloxetine Impurity F or Duloxetine Related Compound F, is understood to form when the starting material, 2-acetylthiophene (B1664040), contains the isomeric impurity 3-acetylthiophene (B72516). google.com As this impurity co-progresses through the synthetic pathway, it results in the formation of the corresponding 3-thiophene duloxetine analog. Regulatory guidelines necessitate the identification, quantification, and control of such impurities to ensure the safety and quality of the final drug product. researchgate.net Therefore, the synthesis and characterization of this isomer are crucial for its use as a reference standard in analytical testing. researchgate.net

Overview of Research Scope and Methodological Approaches

Research into this specific isomer is primarily focused on its detection, isolation, and characterization as a pharmaceutical impurity. The principal methodological approach for its analysis is high-performance liquid chromatography (HPLC), which is adept at separating duloxetine from its related substances, including positional isomers. researchgate.netresearchgate.net Characterization of the isolated impurity is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its molecular structure. google.com While extensive research details the synthesis and properties of duloxetine (the 2-thiophene isomer), chemicalbook.comdrugbank.com comprehensive studies detailing a full physicochemical and pharmacological comparison with the 3-thiophene isomer are not widely available in published literature. The focus remains on its role as an impurity to be monitored and limited in the final API. researchgate.net

Detailed Research Findings

Research has established the identity and fundamental properties of rac-Duloxetine 3-Thiophene Isomer Oxalate as a known impurity. The data below summarizes the key identifiers and properties of this isomer in comparison to the active pharmaceutical ingredient, duloxetine.

Table 1: Comparative Physicochemical Properties This table provides a side-by-side comparison of the fundamental chemical properties of the free base forms of Duloxetine and its 3-Thiophene Isomer.

| Property | Duloxetine (2-Thiophene Isomer) | rac-Duloxetine 3-Thiophene Isomer |

|---|---|---|

| Molecular Formula | C18H19NOS | C18H19NOS |

| Molecular Weight (g/mol) | 297.42 | 297.42 |

| CAS Number (Free Base) | 116539-59-4 ((S)-enantiomer) | 116817-27-7 (racemate) |

| Synonyms | (S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine | Duloxetine Impurity F; Duloxetine Related Compound F |

Table 2: Properties of Common Salt Forms This table outlines the properties of the commonly referenced salt forms for both duloxetine and its 3-thiophene isomer.

| Salt Form | Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Hydrochloride | Duloxetine HCl | C18H20ClNOS | 333.88 | 136434-34-9 |

| Oxalate | rac-Duloxetine 3-Thiophene Isomer Oxalate | C20H21NO5S | 387.45 | 116817-28-8 |

While detailed pharmacological data for the 3-thiophene isomer is scarce in the public domain, its structural similarity to duloxetine—a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor—suggests a potential for similar biological activity. However, the change in the thiophene ring's point of attachment from the 2- to the 3-position would alter the molecule's three-dimensional shape and electronic properties, which could significantly affect its binding to the serotonin (SERT) and norepinephrine (NET) transporters. A definitive comparison of inhibitory potency (e.g., Ki or IC50 values) would require dedicated pharmacological studies, which have not been identified in the reviewed literature.

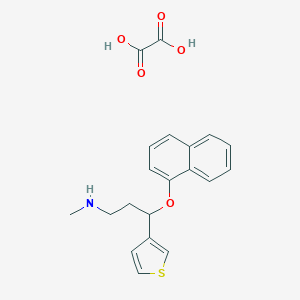

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKLJPXLAAGCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways to Rac Duloxetine 3 Thiophene Isomer Oxalate

Retrosynthetic Analysis for 3-Thiophene Analogues

A logical retrosynthetic analysis of the target molecule disconnects the ether linkage, a key structural feature. This bond is typically formed in one of the final steps of the synthesis via a nucleophilic aromatic substitution or a Williamson ether synthesis. This disconnection reveals two primary building blocks: a 3-(thiophen-3-yl)-3-hydroxypropan-1-amine derivative and 1-fluoronaphthalene (B124137).

Further disconnection of the aminopropanol (B1366323) side chain points to a β-amino ketone, which can be synthesized through a Mannich reaction. This key reaction involves the condensation of a ketone, an amine, and an aldehyde. In this case, the ketone precursor would be 3-acetylthiophene (B72516). This retrosynthetic strategy is analogous to the established synthesis of duloxetine (B1670986), which utilizes 2-acetylthiophene (B1664040) as the starting material.

Exploration of Synthetic Routes for Thiophene-3-Substituted Precursors

The successful synthesis of the target compound hinges on the availability of appropriately functionalized thiophene-3-substituted precursors.

The primary precursor for the synthesis is 3-acetylthiophene. Unlike its 2-isomer, the direct acylation of thiophene (B33073) to produce the 3-substituted product is challenging due to the higher reactivity of the 2- and 5-positions. Therefore, indirect methods are often employed. A common route to 3-acetylthiophene begins with 3-bromothiophene. This starting material can be subjected to a Grignard reaction followed by acetylation to yield the desired ketone.

Once 3-acetylthiophene is obtained, a Mannich reaction is employed to introduce the aminomethyl side chain. nih.gov This three-component condensation typically involves reacting 3-acetylthiophene with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride in a suitable solvent, such as ethanol, often with catalytic acid. nih.gov This reaction yields 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-one (B9830).

The subsequent step involves the reduction of the keto group to a hydroxyl group. This is commonly achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. umn.edursc.orgyoutube.com This reduction converts 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-one to 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol (B107371), a key intermediate for the final etherification step.

| Intermediate | Starting Material | Key Reaction |

|---|---|---|

| 3-Acetylthiophene | 3-Bromothiophene | Grignard Reaction & Acetylation |

| 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one | 3-Acetylthiophene | Mannich Reaction |

| 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol | 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one | Reduction (e.g., with NaBH₄) |

While this article focuses on the racemic mixture, it is pertinent to note the potential for creating chiral precursors through chemoenzymatic and asymmetric catalysis. Biocatalytic reduction of ketones is a powerful tool for accessing enantiomerically pure alcohols. researchgate.net Various ketoreductases (KREDs) from microorganisms have been successfully employed for the asymmetric reduction of prochiral ketones. rsc.org Although specific studies on the asymmetric reduction of 3-acetylthiophene derivatives are not as prevalent as for their 2-substituted counterparts, the principles of this technology could be applied. rsc.org This would involve screening a library of enzymes for their ability to reduce 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-one with high enantioselectivity to yield a specific stereoisomer of the corresponding alcohol.

Similarly, asymmetric catalytic hydrogenation using chiral metal catalysts is another established method for the enantioselective reduction of ketones. These approaches, while not necessary for the synthesis of the racemic target compound, are crucial for the development of single-enantiomer drugs.

Derivatization to the Duloxetine Core Structure with 3-Thiophene Moiety

The final stages of the synthesis involve the formation of the ether linkage and the establishment of the racemic chiral center.

The formation of the ether bond between the 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol intermediate and the naphthalene (B1677914) ring system is a critical step. A widely used method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comgordon.edu This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking 1-fluoronaphthalene in an SNAr (nucleophilic aromatic substitution) reaction to form the desired ether, N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine.

The final step to obtain the core structure is the demethylation of the tertiary amine to a secondary amine, followed by N-methylation to introduce a single methyl group. However, a more direct route would involve starting the Mannich reaction with methylamine (B109427) hydrochloride to directly install the N-methyl group.

The chiral center in rac-Duloxetine 3-Thiophene Isomer Oxalate (B1200264) is created during the reduction of the ketone, 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-one. When a non-chiral reducing agent like sodium borohydride is used, the hydride can attack the carbonyl group from either face with equal probability. This results in the formation of a racemic mixture of the two enantiomers of 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol. This racemic alcohol is then carried through the subsequent etherification step to yield the final racemic product. The oxalate salt is then formed by reacting the free base with oxalic acid.

| Reaction Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| Etherification | 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol, 1-Fluoronaphthalene, Base (e.g., NaH) | Williamson Ether Synthesis / SNAr | N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine |

| Demethylation/N-methylation or Direct N-methylation | (Intermediate from previous step) or Mannich with Methylamine | Amine modification | N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine |

| Salt Formation | N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, Oxalic Acid | Acid-base reaction | rac-Duloxetine 3-Thiophene Isomer Oxalate |

Oxalate Salt Formation and Crystallization

The conversion of the racemic 3-thiophene isomer free base to its oxalate salt is a standard acid-base reaction that yields a crystalline solid. This process is not only for isolation but also serves as a purification step, where the specific crystallization conditions can significantly influence the purity and yield of the final product.

The formation of rac-Duloxetine 3-Thiophene Isomer Oxalate is achieved by reacting the free base with oxalic acid. The choice of solvent, temperature, and stoichiometry are critical parameters that govern the reaction's efficiency and the physical properties of the resulting salt.

Detailed research findings indicate that a common method for the preparation of similar amine oxalate salts involves dissolving the free base in a suitable organic solvent and treating it with a solution of oxalic acid. A patent describing the synthesis of the closely related (S)-duloxetine (2-thiophene isomer) oxalate provides a representative procedure. In this process, the free base is dissolved in isopropanol (B130326), to which a solution of oxalic acid in isopropanol is added. An anti-solvent, such as diisopropyl ether, can then be introduced to induce precipitation of the oxalate salt.

The stoichiometry of the reaction is typically a 1:1 molar ratio of the amine to oxalic acid, as oxalic acid is a dicarboxylic acid and the amine is monobasic. The reaction is generally carried out at ambient temperature, though gentle warming can be used to ensure complete dissolution of the reactants. The subsequent precipitation or crystallization may be initiated by cooling the solution or by the addition of an anti-solvent.

The selection of the solvent system is crucial. Alcohols, such as isopropanol and methanol, are frequently used due to their ability to dissolve both the free base and oxalic acid, while also allowing for the precipitation of the less soluble oxalate salt upon cooling or addition of a non-polar anti-solvent. Ketones, like acetone, have also been noted for their effectiveness in promoting rapid and high-yield precipitation of amine oxalate salts.

Table 1: Illustrative Parameters for the Synthesis of rac-Duloxetine 3-Thiophene Isomer Oxalate

| Parameter | Condition | Rationale |

|---|---|---|

| Amine Substrate | rac-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | The free base of the target isomer. |

| Acid | Anhydrous Oxalic Acid | Forms the oxalate salt. |

| Stoichiometry | ~1:1 (Amine:Oxalic Acid) | Ensures the formation of the mono-oxalate salt. |

| Primary Solvent | Isopropanol or Acetone | Solubilizes reactants and facilitates the reaction. |

| Anti-Solvent | Diisopropyl Ether or Hexanes | Induces precipitation of the oxalate salt. |

| Temperature | Ambient to mild heating (e.g., 40-50°C) for dissolution, followed by cooling. | Balances solubility and promotes crystallization. |

| Reaction Time | Typically short for salt formation; stirring for 1-4 hours is common for complete precipitation. | Allows for the completion of the acid-base reaction and subsequent crystallization. |

The choice of solvent system for crystallization is paramount. A suitable solvent system will have a high solubility for the compound at an elevated temperature and a significantly lower solubility at a reduced temperature, thus maximizing the yield upon cooling. For amine oxalates, mixed solvent systems are often employed to achieve the desired solubility profile. For instance, a mixture of methanol and water has been used for the recrystallization of the related duloxetine oxalate, which was shown to improve the enantiomeric excess of the product. This suggests that the solvent composition can play a role in the selective crystallization and purification of isomers.

The rate of cooling is another critical factor. Slow, controlled cooling generally leads to the formation of larger, more well-defined crystals with higher purity, as it allows for the selective incorporation of the target molecule into the crystal lattice while excluding impurities. Conversely, rapid cooling can trap impurities within the crystals, leading to a less pure product.

Seeding, the introduction of a small crystal of the pure compound to the supersaturated solution, can be employed to control the crystallization process, leading to a more uniform particle size distribution and potentially higher purity.

The efficiency of the crystallization process in removing impurities is also dependent on the nature of the impurities themselves. Impurities with similar structures and polarities to rac-Duloxetine 3-Thiophene Isomer may co-crystallize, making their removal more challenging and possibly requiring multiple recrystallization steps.

Table 2: Influence of Crystallization Conditions on Purity and Yield of rac-Duloxetine 3-Thiophene Isomer Oxalate

| Crystallization Parameter | Effect on Purity | Effect on Yield |

|---|---|---|

| Solvent System | High; a well-chosen solvent system can effectively exclude impurities from the crystal lattice. | Variable; depends on the solubility of the salt in the chosen solvent at different temperatures. |

| Cooling Rate | Higher with slow cooling, as it allows for equilibrium to be maintained during crystal growth. | Generally higher with faster cooling, but at the expense of purity. |

| Agitation | Can improve purity by preventing the formation of large agglomerates that can trap impurities. | May slightly decrease yield due to crystal breakage and increased surface area for dissolution. |

| Final Temperature | Generally higher purity is achieved with a well-controlled final temperature. | Lower final temperatures lead to higher yields as more of the compound crystallizes out of solution. |

Advanced Spectroscopic and Analytical Characterization of Rac Duloxetine 3 Thiophene Isomer Oxalate

Vibrational Spectroscopy for Structural Elucidation (FTIR, Raman)

The key difference between duloxetine (B1670986) and its 3-thiophene isomer lies in the attachment point on the thiophene (B33073) ring. This positional change significantly influences the vibrational spectra. jchps.com In duloxetine, the propanamine side chain is attached at the 2-position, while in this isomer, it is at the 3-position. This difference in substitution pattern alters the symmetry of the thiophene ring, leading to shifts in the frequencies and changes in the intensities of its characteristic vibrational modes.

Raman spectroscopy is particularly sensitive to the vibrations of the thiophene ring. mdpi.com The C=C and C-S stretching vibrations of the thiophene ring are expected in the 1300-1500 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. The C-H out-of-plane bending vibrations, which are highly sensitive to the substitution pattern, are typically observed in the 700-900 cm⁻¹ region. The 3-substituted isomer is expected to show a distinct pattern in this region compared to the 2-substituted parent compound, providing a clear method for differentiation.

Table 1: Expected Vibrational Frequencies for the Thiophene Moiety

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| C-H Stretching | 3100 - 3150 | |

| C=C Ring Stretching | 1400 - 1500 | Sensitive to substitution. |

| C-C Ring Stretching | 1340 - 1380 | |

| C-H In-Plane Bending | 1000 - 1250 | |

| Ring Breathing | ~830 | |

| C-S Stretching | 600 - 800 |

Note: Data are representative and based on typical values for substituted thiophenes. jchps.comnih.gov

The presence of the oxalate (B1200264) counter-ion (C₂O₄²⁻) is confirmed by its own characteristic vibrational signatures in both FTIR and Raman spectra. walisongo.ac.idacs.org The oxalate anion has several distinct vibrational modes, the most prominent being the symmetric and asymmetric C=O stretching vibrations. Infrared and Raman spectroscopies provide complementary information for analyzing the structure of the oxalate anion. acs.orgsurrey.ac.uk

Table 2: Characteristic Vibrational Frequencies for the Oxalate Anion

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Asymmetric C=O Stretching | ~1600 - 1680 | FTIR |

| Symmetric C=O Stretching | ~1300 - 1350 | FTIR, Raman |

| C-C Stretching | ~850 - 900 | Raman |

Note: Frequencies can be influenced by the crystalline environment and cation interactions. walisongo.ac.idcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides a direct method to differentiate between the 2- and 3-thiophene isomers. The protons on the thiophene ring exhibit characteristic chemical shifts and coupling patterns. For a 3-substituted thiophene ring, three distinct proton signals are expected, whereas a 2-substituted ring (as in duloxetine) also shows three proton signals but with different coupling constants and chemical shifts. The proton at the C2 position of the 3-substituted ring is typically the most deshielded. The remaining protons of the molecule, including those on the naphthalene (B1677914) ring, the propanamine chain, and the N-methyl group, would show shifts comparable to those in duloxetine itself. researchgate.netresearchgate.net

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm)

| Proton Assignment | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Naphthalene-H | 7.0 - 8.2 | m | Complex multiplet region. |

| Thiophene-H | 7.0 - 7.5 | m | Pattern is key to identifying 3-substitution. |

| O-CH | 5.5 - 6.0 | dd | Benzylic proton. |

| N-CH₂ | 2.8 - 3.4 | m | |

| C-CH₂-C | 2.2 - 2.7 | m | |

| N-CH₃ | 2.4 - 2.8 | s | Singlet. |

Note: Data are estimated based on duloxetine and substituted thiophene spectra. Shifts are relative to TMS and depend on the solvent used. researchgate.netresearchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom. The chemical shifts of the thiophene carbons are particularly diagnostic of the substitution pattern. In the 3-thiophene isomer, the carbon atom directly attached to the side chain (C3) will have a specific chemical shift, different from the C2 carbon in duloxetine.

Two-dimensional (2D) NMR experiments are crucial for confirming the exact connectivity.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships, helping to trace the spin systems within the propanamine chain and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For this isomer, an HMBC correlation between the benzylic proton (O-CH) and the C2 and C4 carbons of the thiophene ring would definitively confirm the 3-position substitution.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation. For rac-Duloxetine 3-Thiophene Isomer Oxalate, high-resolution mass spectrometry (HRMS) would confirm the molecular formula of the protonated cation [C₁₈H₂₀NOS]⁺ at m/z 298.1260, consistent with the free base of the isomer.

The fragmentation pattern in tandem MS (MS/MS) is expected to be similar to that of duloxetine, with characteristic losses related to the propanamine side chain. The primary fragmentation pathway typically involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a prominent fragment ion.

Table 4: Plausible Mass Spectrometry Fragments for the Cationic Isomer

| m/z (Proposed) | Proposed Fragment Formula | Fragmentation Pathway |

|---|---|---|

| 298.1260 | [C₁₈H₁₉NOS + H]⁺ | Molecular Ion (protonated free base) |

| 254.1362 | [C₁₇H₁₈OS]⁺ | Loss of CH₃NH₂ (methylamine) |

| 154.0531 | [C₁₀H₇O+CH₃]⁺ | Cleavage yielding naphthyloxy-containing fragment |

Note: Fragmentation data is predictive, based on the known fragmentation of duloxetine. researchgate.netnih.gov The specific relative abundances of fragments may differ slightly due to the different substitution on the thiophene ring, but the major fragmentation pathways are anticipated to be conserved.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that can confirm the elemental composition of a molecule. For rac-Duloxetine 3-Thiophene Isomer Oxalate, with the molecular formula C₂₀H₂₁NO₅S, HRMS is utilized to determine its exact mass, distinguishing it from other compounds with the same nominal mass. scbt.comnih.gov

The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated based on the precise masses of its constituent isotopes. This calculated value is then compared with the experimentally measured mass from the HRMS instrument. A minimal mass difference, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental formula.

Table 1: Theoretical Exact Mass of rac-Duloxetine 3-Thiophene Isomer Oxalate

| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |

| C₂₀H₂₁NO₅S | [M] | 387.1140 |

| C₂₀H₂₂NO₅S⁺ | [M+H]⁺ | 388.1213 |

Data computationally generated based on isotopic masses.

The experimental determination of the exact mass of the protonated rac-Duloxetine 3-Thiophene Isomer cation (the free amine, C₁₈H₁₉NOS) would be expected to align closely with its theoretical value of 298.1260 Da ([M+H]⁺). The oxalate salt itself would dissociate in the ion source.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to exact mass determination, mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides detailed structural information through the analysis of fragmentation patterns. When the ionized rac-Duloxetine 3-Thiophene Isomer molecule is subjected to collision-induced dissociation (CID), it breaks apart into characteristic product ions. The fragmentation pathway is highly dependent on the molecule's structure, including the position of the thiophene ring.

The fragmentation of the N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine core would likely proceed through several key pathways:

Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃) or methyleneimine (CH₂=NH).

Cleavage of the propanamine side chain: Fission at various points along the ethylamine chain can produce several diagnostic fragment ions.

Cleavage at the ether linkage: Scission of the bond between the naphthalene ring and the oxygen atom.

Fragmentation of the thiophene or naphthalene rings: While less common under standard ESI conditions, some ring fragmentation can occur.

The resulting fragmentation pattern serves as a molecular fingerprint, allowing for the unambiguous identification of the 3-thiophene isomer and its differentiation from other positional isomers, such as the 2-thiophene isomer (Duloxetine).

Table 2: Predicted Fragmentation Ions for the rac-Duloxetine 3-Thiophene Isomer Cation

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment |

| 298.1260 | Varies | N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine cation |

| (Specific m/z values would be determined experimentally) | Fragments resulting from cleavage of the propanamine chain | |

| (Specific m/z values would be determined experimentally) | Naphthyloxy-containing fragments | |

| (Specific m/z values would be determined experimentally) | Thiophene-containing fragments |

This table represents a theoretical prediction of fragmentation pathways. Actual m/z values would need to be determined through experimental MS/MS analysis.

Chiroptical Spectroscopy for Enantiomeric Characterization of the Racemate

rac-Duloxetine 3-Thiophene Isomer Oxalate is a racemic mixture, meaning it contains equal amounts of two enantiomers (non-superimposable mirror images). chemicea.com Chiroptical spectroscopy techniques are essential for studying such mixtures, as they are sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Electronic Circular Dichroism (ECD) Analysis of Racemic Mixtures

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. nih.gov Individual enantiomers of a chiral molecule will produce ECD spectra that are mirror images of each other, exhibiting opposite Cotton effects (positive or negative peaks). nih.gov

For a racemic mixture, such as rac-Duloxetine 3-Thiophene Isomer Oxalate, the opposing signals from the two enantiomers cancel each other out perfectly. nih.gov Consequently, the ECD spectrum of an ideal racemic mixture will show no signal (zero ellipticity) across the entire wavelength range. This "silent" spectrum is a key indicator of the presence of a 1:1 ratio of enantiomers. Any deviation from a zero signal would indicate an enantiomeric excess of one form over the other.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. chemrxiv.org Similar to ECD, VCD is highly sensitive to the stereochemistry of a molecule. chemrxiv.org

The VCD spectrum of a single enantiomer will display a series of positive and negative bands corresponding to its specific vibrational modes. Its mirror image enantiomer will exhibit a VCD spectrum with bands of equal magnitude but opposite sign at the same frequencies.

When analyzing rac-Duloxetine 3-Thiophene Isomer Oxalate, the VCD spectrum is expected to be silent, with no observable signals, due to the cancellation of the equal and opposite contributions from the two enantiomers present in the racemic mixture. ru.nl This lack of a VCD signal provides confirmatory evidence of the racemic nature of the sample. The power of VCD lies in its ability to provide detailed structural information, and while a racemate is VCD-silent, the technique is crucial for the analysis of the individual enantiomers should they be separated. chemrxiv.orgmdpi.com

Mechanistic Pathways of Isomer Formation and Degradation in Duloxetine Synthesis and Stability

Degradation Pathways of Duloxetine (B1670986) and Potential Isomeric Interconversions

Duloxetine hydrochloride is susceptible to degradation under various stress conditions, including hydrolysis, photolysis, and oxidation. nih.gov Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. nih.gov It is important to note that while numerous degradation products have been identified, the interconversion of the official 2-thiophene isomer (Duloxetine) to the 3-thiophene isomer is not a reported degradation pathway. The 3-thiophene isomer is considered a process-related impurity originating from synthesis. google.com

Duloxetine demonstrates significant degradation under hydrolytic conditions, particularly in acidic, alkaline, and neutral aqueous environments. nih.govresearchgate.net The molecule is highly unstable in acidic media, with one study reporting 41.35% degradation in 0.01N HCl at 40°C after 8 hours. nih.gov Degradation is also observed upon refluxing in alkaline and neutral solutions. nih.gov The primary mechanism for hydrolytic degradation is the cleavage of the ether linkage connecting the naphthalene (B1677914) ring to the propanamine side chain. ijper.org This cleavage leads to the formation of various degradation products, including 1-naphthol. While a wide array of degradants are formed, studies have not identified the 3-thiophene isomer as a product of hydrolytic stress. nih.govijper.org One study noted the formation of an unknown impurity under acid and aqueous hydrolysis that was a positional isomer of another known impurity, but it was not identified as the 3-thiophene isomer of Duloxetine. oup.com

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis (e.g., 0.01N - 1N HCl) | Highly unstable; significant degradation observed. | nih.govnih.govnih.gov |

| Alkaline Hydrolysis (e.g., 1N NaOH) | Degradation observed, particularly upon refluxing. | nih.govnih.gov |

| Neutral Hydrolysis (Aqueous) | Significant degradation observed, especially under reflux. | nih.govnih.gov |

The isomeric purity of Duloxetine can also be affected by photolytic and oxidative stress, which lead to the formation of various degradants rather than isomeric interconversion.

Photolytic Degradation : Duloxetine is susceptible to degradation under photolytic conditions when in solution. nih.govnih.govresearchgate.net Studies have identified a large number of photodegradation products, with one report noting as many as 34. researchgate.net However, the solid form of the drug appears to be more stable to photolytic stress. nih.gov

Oxidative Degradation : Reports on the oxidative stability of Duloxetine are varied. Some studies indicate significant degradation in the presence of oxidizing agents like hydrogen peroxide (H₂O₂). researchgate.net For instance, exposure to 3% H₂O₂ at 90°C for one hour resulted in the formation of multiple degradation products. Conversely, other studies have found the drug to be stable under the oxidative conditions they tested. nih.govresearchgate.net This discrepancy may be attributable to differences in experimental parameters such as temperature, concentration of the oxidizing agent, and exposure time.

In both photolytic and oxidative pathways, the degradation does not lead to the formation of the 3-thiophene isomer. Instead, it results in other molecules, such as the ortho and para isomers, amino alcohol, and α-Naphthol.

| Stress Condition | Observation | Reference |

|---|---|---|

| Photolytic (Sunlight/UV) | Unstable in solution, leading to numerous degradation products. More stable in solid form. | nih.govnih.govresearchgate.net |

| Oxidative (e.g., 3-30% H₂O₂) | Sensitive to oxidation under certain conditions (e.g., heat), but some studies report stability. | nih.govresearchgate.net |

| Thermal (Dry Heat) | Generally stable. | nih.govresearchgate.net |

Impurity Profiling and Identification in Synthesized Batches

Impurity profiling is a critical aspect of pharmaceutical quality control. For Duloxetine, this involves the use of sensitive analytical techniques to detect and quantify any substance present that is not the desired API. The 3-thiophene isomer is a well-documented process-related impurity that must be monitored in synthesized batches. google.com

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the impurity profile of Duloxetine HCl. google.comgoogle.com These methods are developed to be stability-indicating, meaning they can separate the API from its process-related impurities and any degradation products that may form over time. The rac Duloxetine 3-Thiophene Isomer can be used as a reference standard to accurately identify and quantify its presence in a sample of Duloxetine. google.com Regulatory guidelines require strict limits on such impurities, and patents have been filed for processes that can produce Duloxetine HCl with the 3-thiophene isomer impurity below 0.08%. google.com

Besides the 3-thiophene isomer, other impurities may be present in synthesized batches, arising from either the synthesis process or subsequent degradation.

| Impurity Name | Chemical Name | Type | Reference |

|---|---|---|---|

| rac Duloxetine 3-Thiophene Isomer | N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Process-Related (Isomer) | google.comchemicea.com |

| Amino alcohol | 3-Methylamino-1-thiophen-2-yl-propan-1-ol | Process/Degradation | researchgate.net |

| Para-Isomer | 4-(3-Methylamino-1-thiophen-2-ylpropyl)-naphthalen-1-ol | Process/Degradation | researchgate.net |

| Ortho-Isomer | 2-(3-Methylamino-1-thiophen-2-ylpropyl)-naphthalen-1-ol | Process/Degradation | researchgate.net |

| 1-Naphthol (α-Naphthol) | Naphthalen-1-ol | Degradation |

Quantitative Determination of the 3-Thiophene Isomer Impurity

To ensure the quality and purity of duloxetine, robust analytical methods are required for the detection and quantification of the 3-thiophene isomer impurity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this purpose, offering high resolution and sensitivity for separating closely related compounds.

A typical stability-indicating reversed-phase HPLC method would utilize a C8 or C18 column with a gradient elution program. The mobile phase often consists of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where both duloxetine and the impurity exhibit significant absorbance, often around 217-230 nm.

The validation of such analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines, establishing the method's specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific validation data for the 3-thiophene isomer is not always individually reported in literature, it is typically included in the validation of comprehensive methods for all related substances of duloxetine. The following table represents typical performance characteristics for the quantification of impurities in duloxetine, including positional isomers like the 3-thiophene variant.

| Validation Parameter | Typical Performance Characteristic |

|---|---|

| Specificity | The method is specific for the analyte, with no interference from the main component, other impurities, or the placebo. |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Range | LOQ to 150% of the specification limit (typically 0.1%) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 5.0% |

| Limit of Detection (LOD) | Approximately 0.01% with respect to the analyte concentration |

| Limit of Quantification (LOQ) | Approximately 0.03% with respect to the analyte concentration |

Correlation of Process Parameters with Impurity Levels

The level of the 3-thiophene isomer impurity in the final duloxetine product is directly influenced by several key process parameters throughout the synthesis. Controlling these parameters is essential for minimizing the formation of this and other impurities.

Starting Material Purity: The most critical factor is the purity of the 2-acetylthiophene (B1664040) starting material. The presence of 3-acetylthiophene (B72516) will inevitably lead to the formation of the 3-thiophene isomer of duloxetine. Therefore, stringent quality control of the raw materials is the first line of defense.

Reaction Conditions of the Mannich Reaction: As previously mentioned, the conditions of the Mannich reaction play a significant role. Elevated temperatures and acidic pH can promote the isomerization of the thiophene (B33073) ring.

Temperature: Prolonged heating at 50–60°C has been shown to increase the formation of the 3-thiophene isomer. Maintaining a lower and tightly controlled reaction temperature can mitigate this side reaction.

pH/Acidity: The presence of acid, which can catalyze the isomerization, should be carefully controlled. Neutralizing any residual acid after the reaction is complete can prevent further isomerization.

Purification of Intermediates: Purification of key intermediates can effectively remove the 3-thiophene isomer before it is carried through to the final product. Crystallization is a common and effective method for purifying intermediates and the final API, which can significantly reduce the levels of positional isomers. Patents describing the purification of duloxetine and its intermediates often cite the removal of such isomer impurities as a key outcome of crystallization steps.

The following table summarizes the correlation between process parameters and the formation of the 3-thiophene isomer impurity.

| Process Parameter | Impact on 3-Thiophene Isomer Level | Control Strategy |

|---|---|---|

| Purity of 2-acetylthiophene | High (Directly proportional to the level of 3-acetylthiophene impurity) | Implement stringent specifications and analytical testing for raw materials. |

| Temperature of Mannich Reaction | Moderate (Higher temperatures increase isomerization) | Maintain reaction temperature below 50°C and ensure tight control. |

| Acidity during Mannich Reaction | Moderate (Acidic conditions catalyze isomerization) | Careful control of pH and neutralization of residual acid post-reaction. |

| Purification of Intermediates | High (Effective at removing the isomer) | Incorporate crystallization or chromatographic purification steps for key intermediates. |

| Final Product Crystallization | High (Can significantly reduce the final impurity level) | Optimize solvent systems and crystallization conditions to selectively precipitate the desired 2-thiophene isomer. |

Process Analytical Technology Pat for Isomer Control and Process Understanding

Real-time Monitoring of Reaction Progress and Isomer Formation.eurekaselect.comscispace.comresearchgate.netnih.govnih.gov

A core component of the PAT framework is the ability to monitor processes in real-time or near-real-time. azooptics.com This allows for immediate adjustments to be made during synthesis, preventing deviations that could lead to the formation of impurities like rac Duloxetine (B1670986) 3-Thiophene Isomer Oxalate (B1200264). This approach minimizes process variability and ensures consistent product quality. longdom.org

Spectroscopic tools are integral to PAT because they can be implemented directly into the process stream (in-line) or can automatically draw a sample for analysis in close proximity to the process (on-line), providing continuous data without interrupting the manufacturing flow. mt.comdrawellanalytical.com

Near-Infrared (NIR) Spectroscopy: NIR is well-suited for monitoring bulk material properties and concentrations of major components. azooptics.com It detects overtones and combinations of molecular vibrations, offering a non-invasive and rapid method for process monitoring. drawellanalytical.com In the context of duloxetine synthesis, NIR could be used to monitor the consumption of reactants and the formation of the main product, indirectly controlling conditions that might favor isomer formation.

Raman Spectroscopy: This technique provides highly specific chemical information based on the inelastic scattering of light, resulting in narrow, molecule-specific spectra. azooptics.compnnl.gov Its specificity makes it effective for identifying different chemical structures, including isomers and polymorphs, even at low concentrations. azooptics.com A Raman probe can be placed directly in a reaction vessel to track the appearance of the 3-thiophene isomer against the desired 2-thiophene structure in real-time. pnnl.gov

UV/Vis Spectroscopy: UV/Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance. nih.gov While often less specific than Raman or NIR for complex mixtures, it can be a powerful tool when combined with chemometric analysis. eurekaselect.com For duloxetine, differences in the chromophore structure between the desired product and the 3-thiophene isomer could result in distinct UV spectra, allowing for quantitative monitoring. eurekaselect.comresearchgate.net Studies have demonstrated the use of UV spectrophotometry coupled with multivariate calibration methods to determine duloxetine hydrochloride in the presence of its impurities. eurekaselect.com

Table 1: Comparison of In-line Spectroscopic Techniques for Isomer Monitoring

| Technique | Principle | Strengths for Isomer Monitoring | Limitations |

|---|---|---|---|

| NIR Spectroscopy | Measures overtones and combinations of molecular vibrations (e.g., C-H, N-H, O-H). azooptics.com | Fast, non-invasive, suitable for bulk material analysis, good for concentration monitoring. drawellanalytical.com | Broad spectral features can lead to lower specificity; often requires complex chemometric models. azooptics.com |

| Raman Spectroscopy | Detects inelastic scattering of monochromatic light, providing a specific vibrational fingerprint. mdpi.com | Highly specific, narrow peaks, sensitive to molecular structure, can be used in aqueous solutions. azooptics.comdrawellanalytical.com | Can suffer from fluorescence interference from the sample or impurities. drawellanalytical.com |

| UV/Vis Spectroscopy | Measures the absorption of electronic transitions within a molecule. nih.gov | High sensitivity, cost-effective, allows for simple quantitative analysis with appropriate calibration. nih.gov | Less specific for structurally similar isomers without distinct chromophores; often requires chemometrics for complex mixtures. eurekaselect.com |

While spectroscopy offers real-time data, chromatography provides unparalleled separation and quantification of closely related isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the definitive methods for assessing the isomeric purity of duloxetine. scispace.comnih.gov

These techniques can be integrated into a PAT system for on-line or at-line monitoring. Automated sampling systems can draw from the reactor, perform the separation, and provide detailed purity data within minutes. This allows process chemists to track the formation of the 3-thiophene isomer and other impurities with high precision and accuracy. scispace.com For instance, reversed-phase HPLC methods using chiral stationary phases have been developed to separate duloxetine enantiomers, demonstrating the high resolving power of this technique. researchgate.netresearchgate.net Similar principles are applied to separate positional isomers. Validated UPLC methods have shown the capability to resolve duloxetine from its potential impurities, including positional isomers, with high resolution and short run times. scispace.com

Table 2: Representative Chromatographic Method Parameters for Duloxetine Purity Analysis

| Parameter | Example Condition | Significance |

|---|---|---|

| Column | C18 reversed-phase column (e.g., 50 mm × 4.6 mm, 1.8 µm). researchgate.net | The stationary phase chemistry is critical for achieving separation between the main compound and its isomers. |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer). researchgate.net | The composition and pH are optimized to maximize the resolution between the duloxetine peak and impurity peaks. scispace.com |

| Detection | UV detection at a specific wavelength (e.g., 217 nm or 230 nm). researchgate.netresearchgate.net | Selected to provide a good response for both the active pharmaceutical ingredient (API) and the isomers of interest. |

| Resolution | Resolution between adjacent peaks should be greater than 2.0. scispace.com | Ensures that the peaks are baseline separated, allowing for accurate quantification of the isomer. |

| Limit of Quantification (LOQ) | Typically in the nanogram-per-milliliter (ng/mL) range for impurities. researchgate.netresearchgate.net | Defines the lowest concentration of the isomer that can be reliably measured, which is crucial for controlling impurities at very low levels. |

Multivariate Data Analysis and Chemometrics for Process Optimization.scispace.comnih.gov

The vast amount of data generated by PAT tools requires advanced analytical methods to extract meaningful information. bruker.com Multivariate Data Analysis (MVDA) and chemometrics are statistical techniques used to analyze complex data sets where multiple variables are measured simultaneously. researchgate.net These tools are essential for building the process understanding required for effective control. eurekaselect.com

By combining real-time monitoring data with records of process parameters (e.g., temperature, pressure, reactant concentration, catalyst loading), MVDA can establish direct correlations between how the process is run and the resulting quality attributes. pqri.org For the synthesis of duloxetine, chemometric models can identify which specific Critical Process Parameters (CPPs) have the most significant impact on the formation rate of the rac Duloxetine 3-Thiophene Isomer Oxalate. For example, analysis might reveal that a specific temperature range or rate of addition of a reagent minimizes the formation of this isomer while maximizing the yield of the desired product.

Once a statistically significant correlation between CPPs and CQAs is established, predictive models can be developed. nih.gov These models, often based on Partial Least Squares (PLS) regression or Principal Component Analysis (PCA), can use real-time data from spectroscopic probes to predict the final isomeric purity of the batch. eurekaselect.comazooptics.com This allows for predictive, rather than reactive, process control. If the model predicts that the final isomeric content will exceed the acceptable limit, automated feedback control systems can adjust the CPPs in real-time to steer the reaction back toward the desired outcome, ensuring the final product meets specifications. bruker.com

Implementation of Quality by Design (QbD) Principles for Isomeric Purity Control.nih.gov

PAT is a key enabler of the Quality by Design (QbD) paradigm. longdom.org QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rroij.comnih.gov

For controlling the isomeric purity of duloxetine, the QbD approach involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the acceptable limit for the this compound impurity.

Risk Assessment: A systematic process to identify potential variables in the raw materials and the manufacturing process that could affect isomeric purity. This could involve an Ishikawa (fishbone) diagram to brainstorm potential causes of isomer formation. researchgate.net

Design of Experiments (DoE): Using statistical experimental design, the relationships between the process parameters identified during risk assessment and the CQA of isomeric purity are explored. mdpi.com This allows for the mapping of a "design space"—a multidimensional combination of input variables and process parameters that has been demonstrated to provide assurance of quality. austinpublishinggroup.com

Developing a Control Strategy: Based on the knowledge gained, a control strategy is implemented. This strategy includes the use of PAT tools for monitoring, the establishment of operational ranges for CPPs within the design space, and procedures for ensuring the process remains in a state of control. nih.gov

By implementing QbD, the formation of the 3-thiophene isomer is not left to chance but is proactively controlled through a deep, science-based understanding of the manufacturing process. rroij.commdpi.com

Risk Assessment and Identification of Critical Quality Attributes (CQAs)

A foundational step in implementing a PAT strategy is to conduct a thorough risk assessment to identify potential sources of variability and their impact on the final product's quality. For the synthesis of duloxetine, a primary concern is the formation of positional isomers, specifically the 3-thiophene isomer. The desired product is derived from a 2-substituted thiophene (B33073) raw material, but the presence of a 3-substituted isomer in the starting materials can lead to the formation of the corresponding isomeric impurity in the final API. google.com

The primary risk is the carry-over of the 3-acetyl thiophene isomer impurity, which may be present in the 2-acetyl thiophene starting material. google.com This impurity can proceed through the synthetic pathway alongside the desired reactant, resulting in the formation of rac Duloxetine 3-Thiophene Isomer. Consequently, the most critical quality attribute (CQA) identified in this context is isomeric purity , with a specific focus on the maximum acceptable level of the 3-thiophene isomer.

The ICH Q7A guidance for API manufacturers mandates that process impurities must be maintained below established limits. google.com This is achieved by specifying the quality of raw materials and controlling process parameters throughout the manufacturing process. google.com

A risk assessment for the formation of the 3-thiophene isomer can be summarized as follows:

| Potential Risk Factor | Potential Failure Mode | Impact on Quality Attribute | Risk Mitigation Strategy |

| Raw Material Quality | Presence of 3-acetyl thiophene in 2-acetyl thiophene starting material. | Formation of rac Duloxetine 3-Thiophene Isomer, compromising the CQA of Isomeric Purity. | Implement stringent specifications and analytical testing for incoming raw materials. |

| Process Parameters | Inadequate control of reaction conditions (e.g., temperature, stoichiometry). | Potential for side reactions or insufficient purification, leading to higher levels of the isomeric impurity. | Define a robust design space with proven acceptable ranges for critical process parameters. |

| Purification Steps | Inefficient removal of the 3-thiophene isomer during crystallization or extraction. | Final API does not meet the CQA for Isomeric Purity. | Optimize and validate purification processes; implement PAT for real-time monitoring. |

This table is interactive. Users can sort and filter the data.

Design Space Definition for Robust Synthesis

Following the identification of CQAs and potential risks, the next step is to define a "design space." A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the defined design space will result in a product that consistently meets its CQAs.

For controlling the level of this compound, the design space would focus on the critical process parameters (CPPs) that influence its formation and removal. While the initial control lies in the quality of the starting material, subsequent process steps are crucial for ensuring the final API's purity. google.com The goal is to establish a set of operating conditions that are robust enough to handle minor variations in raw materials and process conditions without compromising the CQA of isomeric purity.

Key parameters to be investigated for the definition of a design space include:

Stoichiometric Ratios: The ratio of reactants can influence the reaction kinetics and the formation of by-products.

Temperature: Reaction temperature can affect reaction rate and selectivity, potentially influencing the relative formation of isomers or other impurities. google.com

Reaction Time: Adequate reaction time is necessary for completion, but excessive time could lead to degradation or side reactions. google.com

Purification Parameters: In steps like crystallization, parameters such as solvent choice, cooling rate, and seeding can be critical for selectively isolating the desired isomer and purging impurities. google.com

The development of the design space involves a systematic approach, often using Design of Experiments (DoE), to map the relationship between these CPPs and the CQA (isomeric purity).

| Critical Process Parameter (CPP) | Potential Impact on CQA (Isomeric Purity) | Objective for Design Space Definition |

| Purity of 2-acetyl thiophene | Direct source of the 3-thiophene isomer impurity. | Define maximum allowable limit of 3-acetyl thiophene in the starting material. |

| Reaction Temperature | May affect selectivity and the rate of side-product formation. | Identify the optimal temperature range that minimizes impurity formation while ensuring efficient reaction. |

| Crystallization Solvent System | Impacts the differential solubility of the desired product and the isomeric impurity. | Select a solvent system that maximizes the removal of the 3-thiophene isomer from the final product. |

| Crystallization Cooling Profile | Affects crystal growth and purity; rapid cooling can trap impurities. | Define a controlled cooling profile that ensures selective crystallization of the desired isomer. |

This table is interactive. Users can sort and filter the data.

By thoroughly understanding the relationships between process parameters and product quality through these QbD principles, a robust manufacturing process can be designed and implemented. This ensures that the level of this compound is consistently controlled, leading to an API that meets all necessary quality standards.

Q & A

Q. What advanced techniques enable the isolation and characterization of minor stereoisomers in This compound mixtures?

- Methodology : Apply supercritical fluid chromatography (SFC) with chiral stationary phases for high-resolution separation. Use circular dichroism (CD) spectroscopy to confirm enantiomeric identity. Couple preparative HPLC with cryogenic crystallization to isolate milligram quantities for structural validation via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.